(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2N2OS/c8-7(9,10)5(13)1-2-11-6-12-3-4-14-6/h1-4H,(H,11,12)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODNMFESUOUME-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC=CC(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)N/C=C/C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323790 | |
| Record name | (E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672950-34-4 | |
| Record name | (E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₅H₄ClF₂N₂OS
- Molecular Weight : 202.62 g/mol
- IUPAC Name : (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing thiazole rings often exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes or pathways in pathogens and tumor cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of thiazole derivatives. For instance, thiazole-containing compounds have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies have demonstrated that (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.4 | Caspase activation |
| MCF-7 | 7.8 | Cell cycle arrest |
| A549 | 4.6 | Apoptosis induction |
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various thiazole derivatives, including (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study on Anticancer Properties
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of (E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)-3-buten-2-one were explored in various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in HeLa cells at an IC50 value of 5.4 µM. The study concluded that further development could lead to promising anticancer therapeutics based on this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
